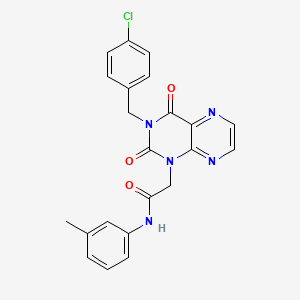
4-Ethylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylazepane is a chemical compound with the empirical formula C8H17N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 127.23 . The SMILES string representation is CCC1CCCNCC1 . The InChI key is TVTNCZUWGNRIOC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available.
Scientific Research Applications
Carcinogenicity Studies : Research conducted by Baan et al. (2007) at the International Agency for Research on Cancer focused on the carcinogenicity of alcoholic beverages and ethyl carbamate, a common contaminant in fermented foods and beverages, highlighting the importance of understanding the carcinogenic potential of substances like 4-Ethylazepane in various consumables (Baan et al., 2007).
Spectroscopic and Quantum Mechanical Studies : Kuruvilla et al. (2018) explored the spectroscopic properties of a compound similar to this compound, utilizing FT-IR and FT-Raman techniques. The study provided insights into the molecular geometry and vibrational spectra, which are crucial for understanding the properties and applications of such compounds (Kuruvilla et al., 2018).
Development of Hypnotics : Research by El-Subbagh et al. (2008) on a new generation of ultra-short acting hypnotics, including a compound related to this compound, revealed its potential use as a preanesthetic medication or anesthesia inducer. This highlights its potential application in medical procedures (El-Subbagh et al., 2008).
Synthesis of Bridged-Ring Nitrogen Compounds : Gentles et al. (1991) worked on synthesizing bridged 3-benzazepine derivatives as dopamine analogues, indicating the importance of this compound and related compounds in creating pharmaceuticals that can impact neurotransmitter systems (Gentles et al., 1991).
Vapour-Liquid Equilibrium Data and Excess Properties : Ortega et al. (2004) conducted a theoretical-experimental study on binary systems including compounds related to this compound, providing essential data for understanding their thermodynamic properties and applications in various chemical processes (Ortega et al., 2004).
Synthesis and Antiplatelet Activity : Chen et al. (2008) synthesized derivatives of a compound related to this compound and evaluated their anti-PAR4 activity, which could be critical in developing new antiplatelet drugs (Chen et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-ethylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-8-4-3-6-9-7-5-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTNCZUWGNRIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2512336.png)
![2-[(7-keto-5-propyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-thiazol-2-yl-acetamide](/img/structure/B2512337.png)
amine hydrochloride](/img/structure/B2512339.png)
![(E)-3-(furan-3-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2512340.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2512341.png)


![4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2512345.png)
![4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide](/img/structure/B2512348.png)

![Methyl 3-(2-cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanoate](/img/structure/B2512353.png)


![N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512358.png)